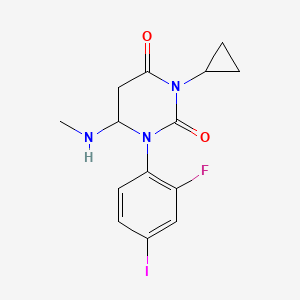
3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-6-(methylamino)-1,3-diazinane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-6-(methylamino)-1,3-diazinane-2,4-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry and industrial chemistry. This compound is characterized by its unique structure, which includes a cyclopropyl group, a fluorine and iodine-substituted phenyl ring, and a diazinane-2,4-dione core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium-catalyzed C-H arylation reactions, which allow for the selective introduction of aryl groups onto the diazinane core .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-6-(methylamino)-1,3-diazinane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The fluorine and iodine substituents on the phenyl ring can be replaced with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for arylation, oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or ketone-containing derivatives, while substitution reactions can produce a wide range of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-6-(methylamino)-1,3-diazinane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions due to its unique structure.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-6-(methylamino)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Cyclopropyl-1-(2-fluoro-4-chlorophenyl)-6-(methylamino)-1,3-diazinane-2,4-dione
- 3-Cyclopropyl-1-(2-fluoro-4-bromophenyl)-6-(methylamino)-1,3-diazinane-2,4-dione
- 3-Cyclopropyl-1-(2-fluoro-4-methylphenyl)-6-(methylamino)-1,3-diazinane-2,4-dione
Uniqueness
The uniqueness of 3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-6-(methylamino)-1,3-diazinane-2,4-dione lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both fluorine and iodine on the phenyl ring, along with the cyclopropyl group, makes it particularly interesting for medicinal chemistry applications, as these substituents can significantly influence the compound’s pharmacokinetic and pharmacodynamic properties.
Eigenschaften
Molekularformel |
C14H15FIN3O2 |
|---|---|
Molekulargewicht |
403.19 g/mol |
IUPAC-Name |
3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-6-(methylamino)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C14H15FIN3O2/c1-17-12-7-13(20)18(9-3-4-9)14(21)19(12)11-5-2-8(16)6-10(11)15/h2,5-6,9,12,17H,3-4,7H2,1H3 |
InChI-Schlüssel |
CVAJNFHKGAEJIO-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1CC(=O)N(C(=O)N1C2=C(C=C(C=C2)I)F)C3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-[[(2S,3S,4S)-2-amino-5-carbamoyloxy-3,4-dihydroxypentanoyl]amino]-2-[(2R,3S,4R,5R)-3,4-dihydroxy-5-[5-(hydroxymethyl)-2,4-dioxo-1,3-diazinan-1-yl]oxolan-2-yl]acetic acid](/img/structure/B12357519.png)
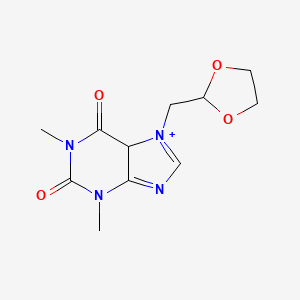
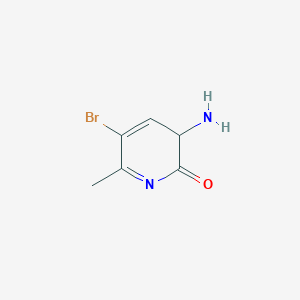
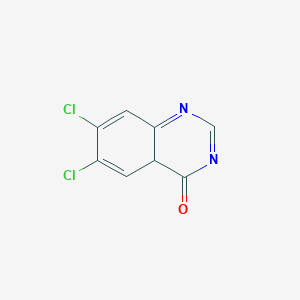
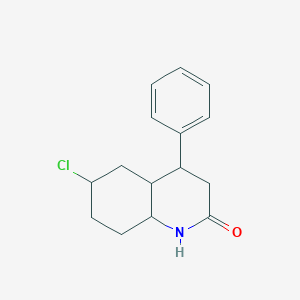
![1,3-Dimethylpyrrolo[3,2-d]pyrimidin-1-ium-2,4-dione](/img/structure/B12357541.png)
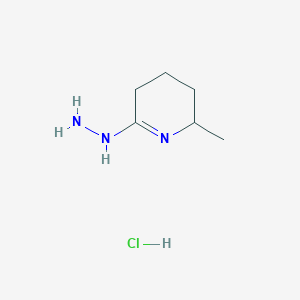
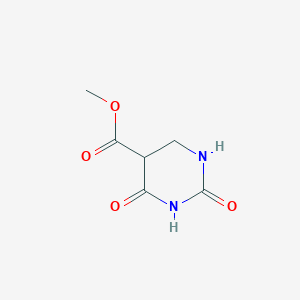

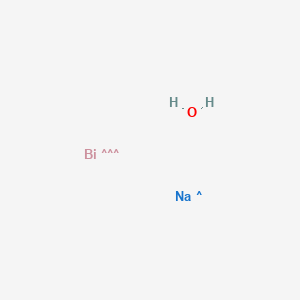
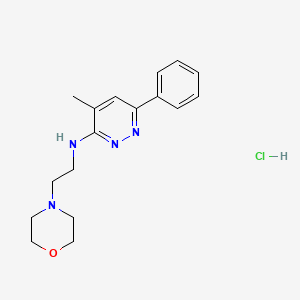
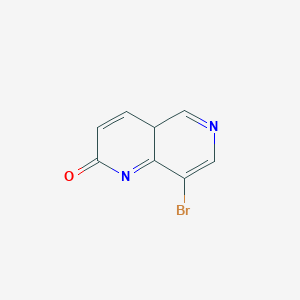
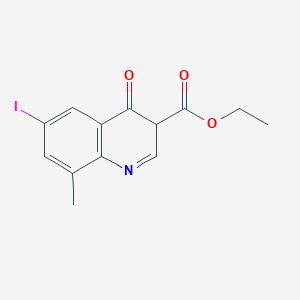
![1-[4-[(2-Amino-1,4,5,6-tetrahydropyrimidin-6-yl)oxy]phenyl]-3-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]urea](/img/structure/B12357586.png)
